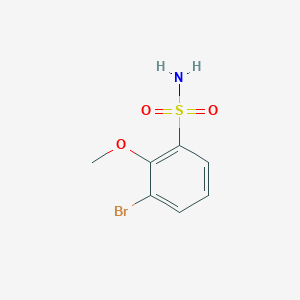
2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetic acid is an organic compound that belongs to the class of benzothiopyrans. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The structure of 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetic acid consists of a benzothiopyran ring system with an acetic acid moiety attached to it.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetic acid can be achieved through several synthetic routes. One common method involves the cyclocondensation of cinnamaldehyde and thiophenol in the presence of an iodine catalyst. This reaction yields the desired benzothiopyran derivative with high diastereoselectivity . Another approach involves the use of Grubbs’ catalysts for olefin metathesis and double bond migration sequences .
Industrial Production Methods
Industrial production of 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or thiol.
Substitution: Formation of amides or esters.
Applications De Recherche Scientifique
2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiochroman
- Thiachroman
- Thiochromane
- 4H-1-Benzothiopyran, 2,3-dihydro-
Uniqueness
2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H12O2S |
|---|---|
Poids moléculaire |
208.28 g/mol |
Nom IUPAC |
2-(3,4-dihydro-2H-thiochromen-8-yl)acetic acid |
InChI |
InChI=1S/C11H12O2S/c12-10(13)7-9-4-1-3-8-5-2-6-14-11(8)9/h1,3-4H,2,5-7H2,(H,12,13) |
Clé InChI |
XMFJOEYVBCGNIE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=CC=C2)CC(=O)O)SC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2-Amino-5-azaspiro[3.5]nonan-5-yl)-(2-chloro-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)methanone;hydrochloride](/img/structure/B13549252.png)




![[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13549287.png)

![Methyl 2-[(4-cyanophenyl)amino]propanoate](/img/structure/B13549305.png)
